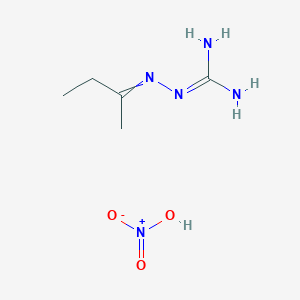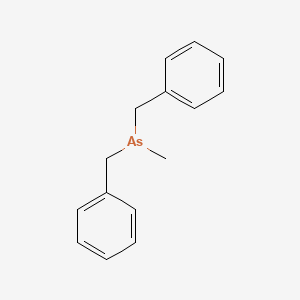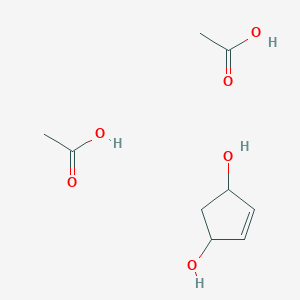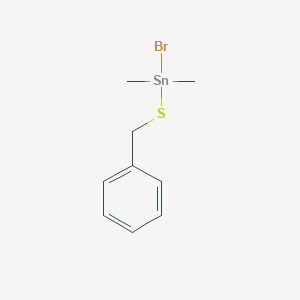![molecular formula C43H81NO2 B14618170 1-[3,5-Bis(octadecyloxy)phenyl]methanamine CAS No. 60273-47-4](/img/structure/B14618170.png)
1-[3,5-Bis(octadecyloxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(octadecyloxy)phenyl]methanamine is an organic compound characterized by a phenyl ring substituted with two octadecyloxy groups and a methanamine group. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(octadecyloxy)phenyl]methanamine typically involves the alkylation of a phenol derivative followed by amination. A common synthetic route includes:
Alkylation: The phenol derivative is reacted with octadecyl bromide in the presence of a base such as potassium carbonate to form 3,5-bis(octadecyloxy)phenol.
Amination: The resulting 3,5-bis(octadecyloxy)phenol is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(octadecyloxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(octadecyloxy)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(octadecyloxy)phenyl]methanamine involves its interaction with molecular targets through its long alkyl chains and phenyl ring. These interactions can affect membrane fluidity, protein function, and other cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]methanamine: Similar structure but with trifluoromethyl groups instead of octadecyloxy groups.
3,5-Bis(octadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
1-[3,5-Bis(benzyloxy)phenyl]methanamine: Similar structure but with benzyloxy groups instead of octadecyloxy groups.
Uniqueness
1-[3,5-Bis(octadecyloxy)phenyl]methanamine is unique due to its long octadecyloxy chains, which impart distinct amphiphilic properties. These properties make it particularly useful in applications requiring surfactants or emulsifiers, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
60273-47-4 |
|---|---|
Molekularformel |
C43H81NO2 |
Molekulargewicht |
644.1 g/mol |
IUPAC-Name |
(3,5-dioctadecoxyphenyl)methanamine |
InChI |
InChI=1S/C43H81NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-42-37-41(40-44)38-43(39-42)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,40,44H2,1-2H3 |
InChI-Schlüssel |
HRTSSPLVKKMROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)


![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)


